4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
4-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a benzothiazole derivative featuring dual thiazole rings with chloro and methylthio substituents. Benzothiazoles are heterocyclic compounds known for diverse biological activities, including enzyme inhibition (e.g., matrix metalloproteinases, MMPs) and antimicrobial effects . This article compares its structural, synthetic, and spectroscopic attributes with related compounds to highlight its uniqueness.
Properties
IUPAC Name |
4-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3S3/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFFZRKFMDTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their targets. For example, some thiazole compounds have been found to inhibit the growth of M. tuberculosis.
Biochemical Analysis
Biochemical Properties
It is known that benzothiazoles, the class of compounds it belongs to, have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Biological Activity
4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C15H10ClN3S3
- Molecular Weight : 363.9 g/mol
- IUPAC Name : 4-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Research indicates that compounds containing benzothiazole moieties exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still being elucidated but may involve:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit key enzymes involved in cellular processes, potentially disrupting cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or interact with DNA-binding proteins, leading to apoptosis in cancer cells.
- Antioxidant Properties : The presence of sulfur and chlorine atoms may contribute to antioxidant activities, protecting cells from oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be significant:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Mode of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | DNA intercalation |
Case Studies
- Case Study on Anticancer Properties : A recent publication detailed the synthesis and biological evaluation of several benzothiazole derivatives, including the compound . The study reported that treatment with 4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amines resulted in a significant reduction in tumor size in xenograft models compared to controls .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria such as MRSA and E. coli. The results indicated that it could serve as a potential lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues
The target compound shares a benzothiazol-2-amine core with derivatives varying in substituents (Table 1). Key analogs include:
- 4-(4-Chlorophenyl)thiazol-2-amine : Chlorophenyl substituent at position 4 .
- BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) : Nitro and chlorophenyl groups .
- N-(3-Chlorophenyl)benzo[d]thiazol-2-amine : Chlorophenyl substitution on the amine group .
- 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (riluzole) : Trifluoromethoxy group at position 6 .
Key Differences :
- The methylthio group in the target compound enhances lipophilicity compared to nitro (BT16) or trifluoromethoxy (riluzole) groups.
- Chloro substitution at position 4 may improve electrophilic reactivity compared to phenyl or methoxy analogs .
Table 1: Structural Comparison
Key Observations :
- The target compound’s synthesis may require optimization due to steric hindrance from dual thiazole rings.
Physical Properties
Substituents significantly influence melting points and solubility (Table 3):
- Target Compound : Expected higher melting point (>250°C) due to rigid dual thiazole cores, similar to BT16 (279–281°C) .
- N-(3-Chlorophenyl)benzo[d]thiazol-2-amine : Lower melting point (156–158°C) due to flexible aryl group .
- Methylthio Group : Enhances lipophilicity (logP ~3.5) compared to nitro (logP ~2.8) or trifluoromethoxy (logP ~2.5) groups.
Table 3: Physical Properties
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
